molecular formula C7H16O13P2 B1195356 Sedoheptulose 1,7-bisphosphate CAS No. 815-91-8

Sedoheptulose 1,7-bisphosphate

Cat. No.: B1195356
CAS No.: 815-91-8
M. Wt: 370.14 g/mol
InChI Key: OKHXOUGRECCASI-SHUUEZRQSA-N
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Description

Sedoheptulose 1,7-bisphosphate is a seven-carbon sugar phosphate that plays a crucial role in the Calvin-Benson-Bassham cycle, which is the primary pathway for carbon fixation in photosynthetic organisms. This compound is involved in the regeneration of ribulose-1,5-bisphosphate, a key substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which catalyzes the first major step of carbon fixation .

Scientific Research Applications

Sedoheptulose 1,7-bisphosphate has several scientific research applications, particularly in the fields of plant biology and biochemistry. It is essential for studying the Calvin-Benson-Bassham cycle and understanding the mechanisms of photosynthetic carbon fixation. Additionally, it has been used in research on leaf senescence, where its activity is linked to the regulation of photosynthesis and chlorophyll content in plants .

In microbial biotechnology, this compound is used as a precursor for the synthesis of seven-carbon sugars, which have potential therapeutic applications for hypoglycemia and cancer .

Mechanism of Action

SBPase is activated in the presence of light through a ferredoxin/thioredoxin system . In the light reactions of photosynthesis, light energy powers the transport of electrons to eventually reduce ferredoxin. The enzyme ferredoxin-thioredoxin reductase uses reduced ferredoxin to reduce thioredoxin from the disulfide form to the dithiol. Finally, the reduced thioredoxin is used to reduce a cysteine-cysteine disulfide bond in SBPase to a dithiol, which converts the SBPase into its active form .

Safety and Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Sedoheptulose 1,7-bisphosphate . Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sedoheptulose 1,7-bisphosphate can be synthesized through enzymatic reactions involving transketolase and aldolase enzymes. These enzymes catalyze the transfer of a ketol group from xylulose-5-phosphate to ribose-5-phosphate, forming sedoheptulose-7-phosphate, which is then phosphorylated to produce this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis using metabolically engineered strains of Corynebacterium glutamicum. By inactivating the gene encoding 6-phosphofructokinase, the carbon flux is directed towards the pentose phosphate pathway, enabling the synthesis of sedoheptulose from glucose .

Comparison with Similar Compounds

  • Fructose 1,6-bisphosphate
  • Xylulose-5-phosphate
  • Ribose-5-phosphate

Comparison: Sedoheptulose 1,7-bisphosphate is unique among these compounds due to its seven-carbon structure and its specific role in the Calvin-Benson-Bassham cycle. While fructose 1,6-bisphosphate is involved in both glycolysis and gluconeogenesis, this compound is exclusively part of the photosynthetic carbon fixation pathway .

Properties

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxo-7-phosphonooxyheptyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O13P2/c8-3(1-19-21(13,14)15)5(10)7(12)6(11)4(9)2-20-22(16,17)18/h3,5-8,10-12H,1-2H2,(H2,13,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHXOUGRECCASI-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002018
Record name Sedoheptulose 1,7-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-91-8
Record name Sedoheptulose 1,7-bisphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sedoheptulose 1,7-bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sedoheptulose 1,7-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sedoheptulose 1,7-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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